molecular formula C13H16O4 B2711172 Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate CAS No. 2172536-86-4

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate

Cat. No. B2711172
CAS RN: 2172536-86-4
M. Wt: 236.267
InChI Key: SAEGLCYBHPJNJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like “Methyl 3-(4-hydroxyphenyl)propionate” has been reported. For instance, it has been used in the synthesis of bio-sourced aliphatic–aromatic copolyesters . The compound was synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification .

Scientific Research Applications

Modulation of Plant Growth and Secondary Metabolite Accumulation

“Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate” (MHPP) has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in plants like Perilla frutescens . MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings . It also modulates the growth and metabolism of leaves and roots in distinct pathways .

Nitrification Inhibition

MHPP functions as a nitrification inhibitor in soil . This means it can reduce nitrogen loss by suppressing soil nitrification . This property makes MHPP a potential tool for the development of cost-effective agricultural strategies for crop cultivation .

Modulation of Root System Architecture

MHPP also modulates root system architecture by inhibiting primary root elongation and promoting lateral root formation . This can have significant implications for plant growth and development .

Interference with Auxin Signaling

MHPP has been found to interfere with auxin signaling via the nitric oxide/reactive oxygen species (NO/ROS) pathway . This interference can modulate root system architecture remodeling .

Induction of Glucosinolates Accumulation

MHPP significantly induces the accumulation of glucosinolates in roots . Glucosinolates are a type of secondary metabolite that can have various biological activities, including plant defense against pests and diseases .

Preparation of G Protein-Coupled Receptor 40 Agonists

MHPP can be used to prepare potent and orally available G protein-coupled receptor 40 agonists . These agonists have potential as antidiabetic agents .

Enzymatic Coupling of Saccharides to Protein

MHPP may be used in the enzymatic coupling of saccharides to protein . This could have applications in various fields, including biochemistry and molecular biology .

Useful Synthetic Intermediate

MHPP is a useful synthetic intermediate . This means it can be used in the synthesis of other compounds, potentially expanding its range of applications .

properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-12(15)9-7-13(8-9,17-2)10-3-5-11(14)6-4-10/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEGLCYBHPJNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate

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